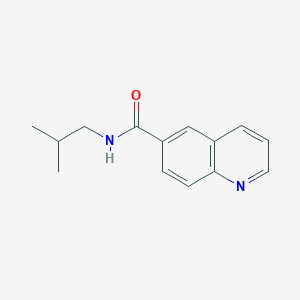![molecular formula C13H20FNO B7590406 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol, also known as FFMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic agonists, which are drugs that activate beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues, including the heart, lungs, and skeletal muscle, and their activation can have a range of physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol involves activation of beta-adrenergic receptors, specifically the beta-2 receptor subtype. Activation of these receptors leads to relaxation of smooth muscle in the airways, which can improve breathing in patients with respiratory conditions. 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol also has positive inotropic and chronotropic effects on the heart, which can improve cardiac function.
Biochemical and Physiological Effects
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has a range of biochemical and physiological effects on the body. These include increased heart rate and cardiac output, bronchodilation, and increased metabolic rate. 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol can also stimulate the release of glucose from the liver, which can be beneficial in certain medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has several advantages as a research tool, including its well-established mechanism of action and its ability to selectively activate beta-2 receptors. However, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol also has limitations, including its potential for off-target effects and its potential to cause adverse effects in certain patient populations.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol. One area of interest is the development of more selective beta-2 agonists that can activate the receptor without causing off-target effects. Another area of interest is the use of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol in combination with other drugs to improve therapeutic outcomes. Additionally, further research is needed to fully understand the potential benefits and limitations of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol in various medical conditions.
Synthesemethoden
The synthesis of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol involves several steps, including the reaction of 2-fluorobenzyl chloride with isopropylamine to form the intermediate 2-fluorobenzylisopropylamine. This intermediate is then reacted with 3-chloro-1-propanol to produce 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol. The synthesis of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been optimized to improve yields and reduce the formation of impurities.
Wissenschaftliche Forschungsanwendungen
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been studied for its potential therapeutic applications in various fields of medicine, including cardiology, respiratory medicine, and sports medicine. In cardiology, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been shown to improve cardiac function and reduce the risk of arrhythmias. In respiratory medicine, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been investigated as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In sports medicine, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been studied for its potential to enhance athletic performance.
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methyl-propan-2-ylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-11(2)15(8-5-9-16)10-12-6-3-4-7-13(12)14/h3-4,6-7,11,16H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGGVCUICCEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)




![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)


